molecular formula C14H16BrN3OS B14919852 1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone CAS No. 462095-39-2

1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B14919852
CAS No.: 462095-39-2
M. Wt: 354.27 g/mol
InChI Key: ZVTUINNCBUMDAZ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a synthetic organic compound that features a bromophenyl group, a triazole ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions.

    Attachment of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfanyl and triazole groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and sulfanyl group may play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
  • 1-(4-fluorophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Uniqueness

1-(4-bromophenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. The combination of the bromophenyl group, triazole ring, and sulfanyl linkage provides a distinct structural framework that can be exploited for various applications.

Properties

CAS No.

462095-39-2

Molecular Formula

C14H16BrN3OS

Molecular Weight

354.27 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C14H16BrN3OS/c1-2-3-4-13-16-14(18-17-13)20-9-12(19)10-5-7-11(15)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,17,18)

InChI Key

ZVTUINNCBUMDAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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